tert-Butyl ((3S,4R)-4-(difluoromethyl)pyrrolidin-3-yl)carbamate

Description

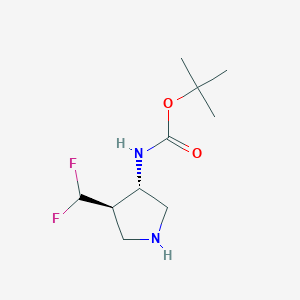

Chemical Structure and Key Features This compound features a pyrrolidine ring substituted with a difluoromethyl group at the 4-position and a tert-butyl carbamate group at the 3-position. Its stereochemistry (3S,4R) is critical for interactions with biological targets, such as enzymes or receptors. The difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the carbamate moiety serves as a protective group during synthesis .

Applications

Primarily used as a pharmaceutical intermediate, it is pivotal in developing kinase inhibitors (e.g., TRKA kinase inhibitors, as seen in structurally related compounds) and chemical probes for studying protein interactions .

Properties

IUPAC Name |

tert-butyl N-[(3S,4R)-4-(difluoromethyl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2O2/c1-10(2,3)16-9(15)14-7-5-13-4-6(7)8(11)12/h6-8,13H,4-5H2,1-3H3,(H,14,15)/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPVLYYWTWMUWDD-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1932310-74-1 | |

| Record name | rac-tert-butyl N-[(3R,4S)-4-(difluoromethyl)pyrrolidin-3-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

tert-Butyl ((3S,4R)-4-(difluoromethyl)pyrrolidin-3-yl)carbamate (CAS: 1932310-74-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is CHFNO, with a molecular weight of 236.26 g/mol. The compound features a pyrrolidine ring substituted with a difluoromethyl group, which may influence its biological activity by enhancing lipophilicity and receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often modulate pathways involving:

- Enzyme Inhibition : Many pyrrolidine derivatives act as enzyme inhibitors, particularly in metabolic pathways.

- Receptor Binding : The difluoromethyl group may enhance binding affinity to specific receptors, potentially influencing signaling pathways.

Biological Activity Studies

Recent studies have focused on the pharmacological effects of this compound. Below is a summary of key findings from various research articles:

Case Studies

- JAK2 Inhibition : A study published in the Journal of Medicinal Chemistry identified several pyrrolidine derivatives as potent JAK2 inhibitors. The structure of this compound was included in a series that demonstrated significant inhibition of JAK2 activity, which is crucial for hematopoiesis and immune function .

- Immunosuppressive Activity : Research on related compounds has shown that certain pyrrolidine derivatives can effectively suppress T-cell activation and proliferation. This suggests that this compound might possess similar immunosuppressive properties, making it a candidate for further investigation in transplant medicine .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural and physicochemical attributes of the target compound with analogs:

Stereochemical and Functional Group Impact

- Stereochemistry : The (3S,4R) configuration in the target compound and Analog 4 ensures optimal spatial alignment for binding to chiral targets, such as kinases .

- Fluorine vs. Chlorine : The difluoromethyl group (-CF₂H) in the target compound offers metabolic resistance compared to the electron-withdrawing 4-chlorophenyl group in Analog 1, which may increase toxicity risks .

Q & A

Basic Research Questions

Q. How can the synthesis of tert-Butyl ((3S,4R)-4-(difluoromethyl)pyrrolidin-3-yl)carbamate be optimized for high yield and purity?

- Methodology : Multi-step synthesis typically involves protecting group strategies, stereoselective reactions, and purification via column chromatography. Key parameters include:

- Temperature control : Maintaining low temperatures (−78°C to 0°C) during sensitive steps like carbamate formation to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while non-polar solvents (e.g., hexane) improve crystallization .

- Catalysts : Use of chiral catalysts (e.g., Pd/C for hydrogenation) ensures stereochemical fidelity .

- Validation : Monitor reaction progress via TLC and HPLC. Final purity can exceed 95% with recrystallization or preparative HPLC .

Q. What analytical techniques are essential for characterizing tert-Butyl ((3S,4R)-4-(difluoromethyl)pyrrolidin-3-yl)carbamate?

- Structural confirmation :

- NMR spectroscopy : H and C NMR to confirm regiochemistry and substituent positions (e.g., difluoromethyl group at C4 of pyrrolidine) .

- HRMS-ESI : High-resolution mass spectrometry verifies molecular weight (e.g., [M+H] at m/z 263.15) .

- Purity assessment : Reverse-phase HPLC with UV detection (λ = 210–254 nm) and a C18 column; retention time and peak symmetry indicate impurities .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Refrigerate (2–8°C) in airtight, light-resistant containers under inert gas (N or Ar) to prevent hydrolysis of the carbamate group .

- Handling : Use PPE (gloves, goggles) and fume hoods to avoid inhalation or skin contact. Avoid electrostatic discharge by grounding equipment .

Advanced Research Questions

Q. What strategies are effective for resolving stereochemical inconsistencies in synthesized batches?

- Chiral separation : Use chiral stationary phases (e.g., Chiralpak® AD-H) in HPLC to isolate (3S,4R) enantiomers. Mobile phases with hexane/isopropanol (90:10) achieve baseline resolution .

- X-ray crystallography : Single-crystal analysis confirms absolute configuration. Crystallize using slow evaporation in ethyl acetate/hexane mixtures .

Q. How can in silico modeling predict the bioactivity of this compound against enzymatic targets?

- Docking studies : Software like AutoDock Vina or Schrödinger Maestro models interactions with enzymes (e.g., proteases or kinases). Key steps:

- Prepare the ligand (minimized energy conformation) and receptor (PDB structure).

- Analyze binding affinities (ΔG) and hydrogen-bonding networks at active sites .

- MD simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories, identifying critical residues for mutagenesis studies .

Q. What experimental approaches address contradictory bioactivity data across studies?

- Orthogonal assays : Combine surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling .

- Buffer optimization : Vary pH (6.5–7.5) and ionic strength to mimic physiological conditions. Contradictions may arise from assay-specific buffer interference .

Q. How does the difluoromethyl group influence the compound’s metabolic stability?

- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. Fluorine’s electronegativity reduces CYP450-mediated oxidation, enhancing half-life (>2 hours vs. non-fluorinated analogs) .

- Stability studies : Monitor degradation in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) to assess oral bioavailability .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results in different cell lines?

- Hypothesis testing :

- Cell-specific uptake : Measure intracellular concentrations via LC-MS (e.g., higher accumulation in HepG2 vs. HEK293 explains potency differences) .

- Resistance mechanisms : Knockout CRISPR libraries identify efflux pumps (e.g., P-gp) overexpressed in resistant lines .

- Dose-response refinement : Use Hill slope analysis to distinguish between on-target effects (steep slopes) and off-target toxicity (shallow slopes) .

Comparative Structural Analysis

Q. How does the difluoromethyl-pyrrolidine core compare to fluorinated piperidine analogs in drug design?

- Conformational rigidity : Pyrrolidine’s 5-membered ring imposes torsional strain, favoring specific bioactive conformations vs. piperidine’s flexibility .

- Electrostatic effects : Difluoromethyl enhances dipole moments, improving membrane permeability (logP = 1.8 vs. 2.3 for tert-butyl-piperidine analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.